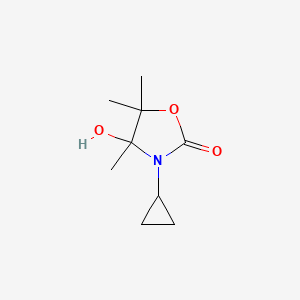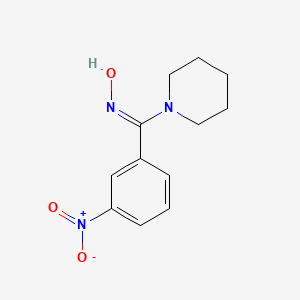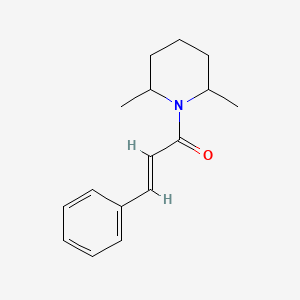
N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine, also known as HPPH, is a chemical compound used in scientific research. It is a potent inhibitor of histone deacetylase (HDAC) enzymes, which play a crucial role in gene expression and cell division. HPPH has been shown to have potential therapeutic applications in cancer treatment, neurodegenerative diseases, and other conditions.
Mecanismo De Acción
N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine exerts its effects by inhibiting HDAC enzymes, which play a crucial role in gene expression and cell division. By inhibiting HDACs, N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine promotes the acetylation of histones, leading to changes in gene expression and cell differentiation. This can result in the induction of apoptosis in cancer cells and the suppression of inflammation and oxidative stress in other conditions.
Biochemical and physiological effects:
N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, it induces apoptosis and inhibits tumor growth by promoting cell cycle arrest and DNA damage. In neurodegenerative diseases, it has been shown to protect against oxidative stress and neuroinflammation, leading to improved cognitive function. N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine has also been shown to have anti-inflammatory and anti-atherosclerotic effects in cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine has several advantages for use in lab experiments, including its high purity and potency as an HDAC inhibitor. However, it can be difficult to synthesize and may require specialized equipment and expertise. Additionally, the effects of N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine can be cell type-specific and may require optimization of experimental conditions.
Direcciones Futuras
There are several potential future directions for research on N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine. One area of interest is in developing more potent and selective HDAC inhibitors based on the structure of N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine. Another direction is in investigating the use of N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine in combination with other drugs or therapies for improved efficacy. Additionally, further studies are needed to elucidate the mechanisms of action of N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine in various diseases and to determine its safety and efficacy in clinical trials.
Métodos De Síntesis
N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine can be synthesized using a multi-step process involving the reaction of piperidine with nitrobenzaldehyde, followed by reduction and cyclization reactions. The resulting compound is then hydroxylated using a palladium-catalyzed reaction to yield N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine in high purity.
Aplicaciones Científicas De Investigación
N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth. N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in cardiovascular and inflammatory conditions.
Propiedades
IUPAC Name |
(NZ)-N-[(4-nitrophenyl)-piperidin-1-ylmethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-13-12(14-8-2-1-3-9-14)10-4-6-11(7-5-10)15(17)18/h4-7,16H,1-3,8-9H2/b13-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNGPWZIKLRFDN-SEYXRHQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=NO)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C(=N\O)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-[(4-nitrophenyl)-piperidin-1-ylmethylidene]hydroxylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-acetylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5910148.png)
![N-(6-methyl-12H-indolo[3',2':4,5]pyrimido[1,6-a]indol-13-yl)acetamide](/img/structure/B5910150.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5910153.png)
![6-(bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B5910160.png)
![2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one](/img/structure/B5910161.png)


![[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B5910181.png)

![4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine](/img/structure/B5910210.png)


![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5910238.png)
